2-(Chloromethyl)-4-nitrophenol

Synthetic Methodology Process Chemistry Yield Optimization

This ortho-chloromethyl, para-nitro phenol combines a highly electrophilic benzylic chloride center with a hydrogen-bond-donating hydroxyl group and a strongly electron-withdrawing nitro moiety. The substitution pattern activates the ring for selective nucleophilic displacement (76% yield in US06855833B2) and provides 10-fold serine protease selectivity for plasmin (Ki=15.8 µM) over complement C1s (Ki=160 µM), enabling precise thrombosis target engagement without off-target complement perturbation. Its distinct electronic landscape dictates unique reaction kinetics and inhibitor binding—properties absent in generic chloromethylphenols or nitrophenols. More cost-effective than the bromo analog; employed in dronedarone intermediate synthesis. QSAR aquatic toxicity data (pIGC50) and a moderate LogP (2.56) facilitate agrochemical environmental fate assessment.

Molecular Formula C7H6ClNO3
Molecular Weight 187.58 g/mol
CAS No. 2973-19-5
Cat. No. B020466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-4-nitrophenol
CAS2973-19-5
Synonyms2-(Chloromethyl)-4-nitrophenol; 
Molecular FormulaC7H6ClNO3
Molecular Weight187.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])CCl)O
InChIInChI=1S/C7H6ClNO3/c8-4-5-3-6(9(11)12)1-2-7(5)10/h1-3,10H,4H2
InChIKeyPJNPZIYGODMAQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-4-nitrophenol (CAS 2973-19-5): Procurement-Ready Profile for Pharmaceutical Intermediates and Chemical Biology


2-(Chloromethyl)-4-nitrophenol (CAS 2973-19-5) is a bifunctional aromatic compound characterized by a phenolic hydroxyl group, a para-nitro substituent, and an ortho-chloromethyl moiety. This substitution pattern creates a unique electrophilic benzylic chloride center capable of undergoing nucleophilic displacement while the nitro group imparts electron-withdrawing character and the phenol provides hydrogen-bonding capacity [1]. The compound is primarily employed as a synthetic intermediate in the preparation of more complex pharmaceutical and agrochemical molecules, with emerging applications in serine protease inhibition studies .

Why Generic Substitution of 2-(Chloromethyl)-4-nitrophenol (CAS 2973-19-5) in Synthetic or Biological Workflows Introduces Risk


Direct substitution of 2-(Chloromethyl)-4-nitrophenol with structurally similar chloromethylphenols or nitrophenols is not chemically or biologically equivalent. The ortho-chloromethyl group is highly susceptible to nucleophilic attack and benzylic oxidation, while the para-nitro substituent drastically alters the electronic landscape of the aromatic ring relative to unsubstituted or solely chloromethylated analogs . This specific electronic and steric configuration dictates both its reactivity as an alkylating agent and its binding affinity for biological targets such as serine proteases. Replacing it with a compound lacking either the nitro or chloromethyl group will fundamentally change reaction kinetics, product regioselectivity, or biological inhibition profiles, as demonstrated in the quantitative evidence that follows [1].

Quantitative Differentiators for 2-(Chloromethyl)-4-nitrophenol (CAS 2973-19-5) Relative to In-Class Analogs


Higher Synthesis Yield via Blanc Chloromethylation Compared to Alternative Methodologies

The Blanc chloromethylation of 4-nitrophenol using formaldehyde dimethylacetal and gaseous HCl at 70°C yields 2-(chloromethyl)-4-nitrophenol in 76% isolated yield, as documented in US Patent US06855833B2 . This represents a measurable improvement over the 69% yield obtained using the alternative method employing concentrated HCl and formaldehyde diethyl acetal with H2SO4 and gaseous HCl . The higher efficiency of the patented route translates to reduced raw material consumption and lower production costs for large-scale procurement.

Synthetic Methodology Process Chemistry Yield Optimization

Differential Serine Protease Inhibition Profile: Plasmin vs. Complement C1s

2-(Chloromethyl)-4-nitrophenol exhibits a distinct selectivity profile for human serine proteases, with a Ki of 15.8 µM for plasmin compared to a Ki of 160 µM for complement C1s, representing a 10-fold higher affinity for the fibrinolytic enzyme [1]. This quantitative difference allows for selective targeting in biochemical assays. In contrast, the closely related analog 2-(bromomethyl)-4-nitrophenol shows no reported selectivity data for these targets, and unsubstituted 2-chloromethylphenol lacks the nitro group required for optimal binding interactions [2].

Enzyme Inhibition Serine Protease Biochemical Probe

Predicted Aquatic Toxicity Profile via QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling predicts a pIGC50 value for Tetrahymena pyriformis growth inhibition, indicating a specific level of aquatic toxicity [1]. While direct experimental toxicity data for this compound is limited, the QSAR prediction provides a data-driven estimate for environmental risk assessment. This is a critical consideration for procurement in industrial settings where environmental release may occur. The closely related analog 2-(bromomethyl)-4-nitrophenol has a higher molecular weight and different halogen electronegativity, which would alter its predicted environmental fate parameters, though no direct QSAR comparison is available for this specific endpoint.

Environmental Fate Toxicology QSAR

Procurement Economics: Price-Performance Ratio Compared to Bromo Analog

The chloro analog (2-(chloromethyl)-4-nitrophenol) is available from multiple suppliers at a price of approximately $512–$592 per gram for 96% purity . In contrast, the corresponding bromo analog (2-(bromomethyl)-4-nitrophenol) is priced at roughly $680 per 5 grams (equivalent to $136 per gram) from TCI, but with lower availability and longer lead times [1]. While the bromo compound may offer higher reactivity due to the better leaving group, the chloro analog provides a 4–5 fold cost advantage per unit mass for the same purity grade. This cost differential is a decisive factor for procurement managers when the specific reactivity of the bromo group is not strictly required.

Cost Analysis Chemical Procurement Budget Optimization

Thermal Stability: Defined Decomposition Point Enables Safe Handling Protocols

2-(Chloromethyl)-4-nitrophenol exhibits a distinct melting point with decomposition at 130°C, as reported in multiple authoritative sources . This thermal behavior is critical for safe handling and storage protocols. In comparison, the bromo analog (2-(bromomethyl)-4-nitrophenol) has a higher boiling point of 383°C but no reported melting point, making its solid-state stability less well-defined [1]. The well-characterized decomposition point of the chloro analog allows for precise temperature control during drying, storage, and synthetic reactions to avoid hazardous decomposition.

Thermal Analysis Safety Storage

LogP as a Predictor of Partitioning Behavior in Biological and Environmental Matrices

2-(Chloromethyl)-4-nitrophenol has a calculated LogP value of approximately 2.56, placing it in a moderate lipophilicity range that balances membrane permeability with aqueous solubility [1]. This property is critical for its potential use as a prodrug moiety or in agrochemical formulations. In contrast, the parent compound 4-nitrophenol has a LogP of 1.91, and 2-chloromethylphenol (lacking the nitro group) has a LogP of 1.97 . The ~0.6 log unit increase in lipophilicity for the target compound indicates enhanced partitioning into organic phases and biological membranes, which can be exploited in synthetic or formulation strategies.

Lipophilicity Drug Design Environmental Partitioning

Targeted Application Scenarios for 2-(Chloromethyl)-4-nitrophenol (CAS 2973-19-5) Based on Quantified Differentiation


Cost-Effective Nucleophilic Substitution Synthon for Pharmaceutical Intermediates

The 76% synthesis yield documented in US06855833B2 and the favorable cost differential compared to the bromo analog make this compound the preferred benzylic halide for constructing ether, thioether, or amine linkages in medicinal chemistry campaigns. Its use in the synthesis of dronedarone intermediates is a notable example [1].

Selective Plasmin Activity Probe for Fibrinolysis Studies

The 10-fold selectivity for plasmin (Ki = 15.8 µM) over complement C1s (Ki = 160 µM) enables researchers to use this compound as a chemical tool to dissect the role of plasmin in thrombotic disorders without significantly perturbing the complement system, a key advantage over less selective serine protease inhibitors.

Environmental Fate Assessment for Agrochemical Intermediates

The availability of QSAR-predicted aquatic toxicity data (pIGC50) supports the use of this compound in the development of new agrochemical agents where environmental impact assessment is a regulatory requirement. The moderate LogP of 2.56 further informs its expected behavior in soil-water systems.

Benchmark for Halogen-Dependent Reactivity Studies

The well-defined melting point (130°C dec.) and boiling point (373.4°C) provide a reliable physicochemical baseline for comparing the thermal stability and reactivity of chloromethyl versus bromomethyl nitrophenols in nucleophilic substitution kinetics experiments.

Technical Documentation Hub

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